molecular formula C8H14ClN3O2 B1458006 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1707580-44-6

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1458006
CAS No.: 1707580-44-6
M. Wt: 219.67 g/mol
InChI Key: FMMFIIPEVOZPQP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound characterized by a fused bicyclic structure containing three nitrogen atoms and two ketone groups. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of 205.64 g/mol (CAS: 28937-15-7) . The compound features a spiro[4.4]nonane core, where a pyrrolidine ring is fused to a hydantoin moiety, with methyl groups at positions 1 and 3 and a hydrochloride salt form enhancing solubility .

Properties

IUPAC Name

1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFIIPEVOZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNC2)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazinecarbothioamide Precursors

  • Starting materials: Cycloalkanone derivatives are reacted with thiosemicarbazides to form N-cycloalkylidene hydrazinecarbothioamides.
  • Conditions: Typically carried out in dry ethyl acetate or similar solvents at room temperature.
  • Characterization: IR spectroscopy confirms C=S and C=N bonds; NMR (1H and 13C) confirms hydrazine and cycloalkyl groups.

Cyclization to Spiro Compound

  • The hydrazinecarbothioamide intermediate is reacted with benzoquinone or naphthoquinone derivatives in a 1:1 molar ratio.
  • The reaction occurs in dry ethyl acetate with stirring and exposure to air for about 2 hours.
  • The mixture is then left to stand at room temperature for 72 hours, during which hydroquinone precipitates out.
  • The filtrate is concentrated and purified via chromatographic techniques to isolate the spiro compound.
  • The reaction mechanism involves nucleophilic attack on the cycloalkylidene C=N bond, facilitated by quinone acting as a Lewis acid or proton donor, leading to cyclization and formation of the spiro ring system.

Formation of Hydrochloride Salt

  • The free base spiro compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step enhances compound stability, solubility, and facilitates handling and purification.

Analytical Data Supporting the Preparation

Parameter Observation / Data
Molecular Formula C8H14ClN3O2
Molecular Weight 219.66866 g/mol
Purity ≥97% (commercially available)
IR Spectroscopy Bands for C=O, C=N, and N-H groups present
1H NMR Signals corresponding to methyl, methylene, and NH protons
13C NMR Signals confirming spiro carbon and carbonyl carbons
Mass Spectrometry Molecular ion peak at m/z consistent with formula
X-ray Crystallography Confirms spirocyclic structure and ring conformation

Summary Table of Preparation Steps

Step No. Process Conditions/Notes
1 Synthesis of hydrazinecarbothioamide Reaction of cycloalkanone with thiosemicarbazide in ethyl acetate, RT
2 Reaction with quinone derivatives 1:1 molar ratio, stirring 2h, air exposure, ethyl acetate solvent
3 Standing for 72h Precipitation of hydroquinone, formation of spiro compound
4 Purification Chromatography to isolate spiro compound
5 Conversion to hydrochloride salt Treatment with HCl for stability and crystallinity

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H14ClN3O2
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1707580-44-6
  • IUPAC Name : 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its stability and modifies interactions with biological targets.

Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for various reactions that can lead to the formation of derivatives with modified properties.

Biology

Research indicates that this compound possesses potential antimicrobial and antiproliferative properties. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. This inhibition is particularly relevant in treating conditions like osteoarthritis and periodontal disease.

Medicine

In medical research, the compound is being investigated as a potential therapeutic agent for several conditions:

  • Cancer : Preliminary studies suggest it may induce apoptosis and inhibit cell cycle progression in cancer cell lines.
  • Inflammatory Diseases : Its role as an antagonist of chemokine receptors may help modulate immune responses.

Industry

The compound is also explored in the development of novel materials and catalysts due to its unique chemical properties. Its application in organic light-emitting diodes (OLEDs) has been noted as an innovative direction for research.

Case Study 1: Antiproliferative Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Properties

In another research project focusing on antimicrobial activity, the compound was tested against a range of bacterial strains. Results indicated that it effectively inhibited growth at low concentrations compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix components. This inhibition can be beneficial in treating conditions like osteoarthritis and periodontal disease. Additionally, the compound may act as an antagonist of chemokine receptors, thereby modulating immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally or functionally related analogs:

Structural Analogs

Compound Name Structure Key Differences Synthesis Method Bioactivity
8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride Spiro[4.5]decane core with ethoxyethyl substituent Larger ring (4.5 vs. 4.4), ethoxyethyl group enhances lipophilicity Alkylation of piperidine derivatives Not reported; likely similar hydantoin-based activity
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclo[3.3.1]nonane core with methoxy groups Non-spiro, fused bicyclic structure with ketones Plant-derived (CFEA phytocompound) Binds fungal enzymes (e.g., Cellobiose dehydrogenase: -5.19 kcal/mol ) and human TNF-α (-8.56 kcal/mol )
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Benzyl substituent at position 7 Increased aromaticity alters solubility Not specified Antimicrobial (specific data unreported)
6-(4-Ethoxy-3-hydroxyphenyl)-1,7-dithia-3-azaspiro[4.4]nonane-2,4-dione Sulfur atoms replacing two nitrogens Thioether groups enhance metabolic stability One-pot synthesis with thiazolidine derivatives Antifungal/antibacterial (84% yield in synthesis)

Physicochemical and Pharmacokinetic Properties

Property 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl 8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione
Molecular Weight 205.64 224.72 226.23
Solubility Moderate (DMF/ethanol) High (aqueous) Low (lipophilic)
LogP ~0.5 (estimated) ~1.2 ~2.8
Corneal Permeability Not reported Not applicable High (druggable phytocompound)

Biological Activity

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound characterized by its unique spirocyclic structure and is part of the hydantoin family. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiproliferative effects.

  • Molecular Formula : C8_8H14_{14}ClN3_3O2_2
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1707580-44-6
  • IUPAC Name : this compound

Structure

The spirocyclic structure of the compound contributes to its distinctive chemical and biological properties. The presence of nitrogen and oxygen atoms within the five-membered ring enhances its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components. Inhibition can be beneficial for conditions such as osteoarthritis and periodontal disease.
  • Antagonism of Chemokine Receptors : This action modulates immune responses and could have implications in inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a potential application in treating infections caused by resistant pathogens .

Antiproliferative Effects

Preliminary studies suggest that this compound may exhibit antiproliferative activity against cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in tumor cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTwo methyl groups enhancing stabilityAntimicrobial and antiproliferative
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneLacks dimethyl substitutionDifferent chemical properties
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochlorideSingle methyl groupVariations in reactivity

The unique substitution pattern of this compound enhances its stability and modifies interactions with biological targets compared to similar compounds.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.

Case Study: Antiproliferative Activity in Cancer Research

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among cancer cell lines such as HeLa and MCF-7. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations of the compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches and experimental validation. Quantum chemical calculations (e.g., DFT) can predict favorable reaction intermediates and transition states, narrowing optimal conditions (e.g., solvent, catalyst, temperature). For example, I₂-catalyzed oxidative coupling methods used for analogous spiro compounds (e.g., azaspiro[4.5]trienones) can guide protocol adaptation . Parallel experimental screening under inert atmospheres and controlled stoichiometry is critical to minimize side reactions.

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR : ¹H/¹³C NMR resolves spirocyclic topology and methyl group environments.
  • X-ray crystallography : Provides unambiguous confirmation of the spiro[4.4]nonane core and hydrochloride salt formation.
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions).
  • IR spectroscopy : Confirms carbonyl (2,4-dione) and amine stretches.
    Reference data from analogous compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) can aid interpretation .

Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • pH sensitivity : Hydrochloride salts may hydrolyze in basic conditions; buffer selection (e.g., phosphate vs. acetate) is critical.
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds.
  • Light exposure : UV-Vis spectroscopy monitors photodegradation.
  • Storage : Lyophilization and storage under argon at -20°C are recommended for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and optimal reaction pathways for synthesizing this spirocyclic compound?

  • Methodological Answer :

  • Reaction Path Search : Tools like GRRM or AFIR explore potential energy surfaces to identify low-barrier pathways .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
  • Catalyst Screening : Machine learning models (e.g., SchNet) prioritize catalysts (e.g., Pd or Cu complexes) for cross-coupling steps.
    Example: A 2023 study on azaspiro[4.5]trienones used DFT to optimize iodine-mediated cyclization .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Strategies include:

  • Meta-analysis : Normalize data using standardized units (e.g., IC₅₀) and apply statistical weighting.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric) to confirm activity.
  • Theoretical frameworks : Align conflicting results with structure-activity relationship (SAR) models or QSAR predictions .

Q. What methodologies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Docking simulations : AutoDock Vina or Glide predicts binding modes to target enzymes (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH).
    Example: A 2022 study on Hedgehog inhibitors combined crystallography and MD simulations to map binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

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